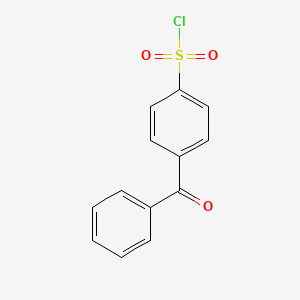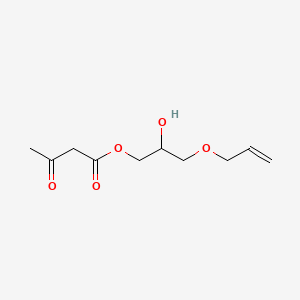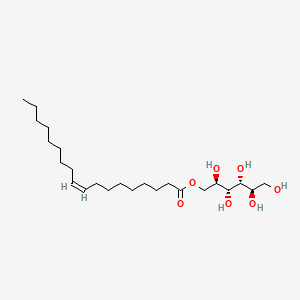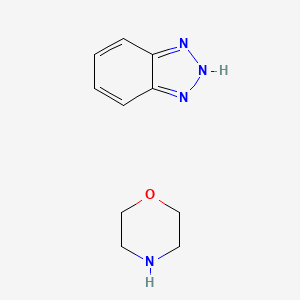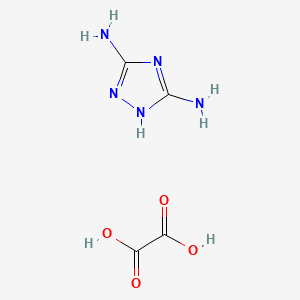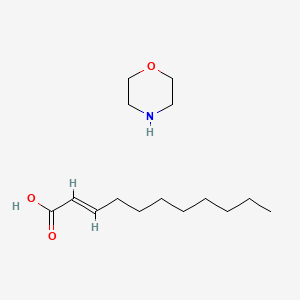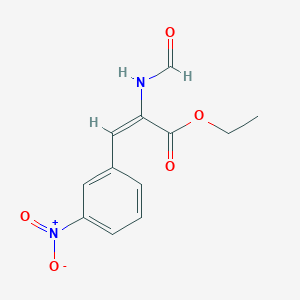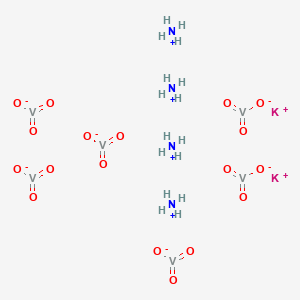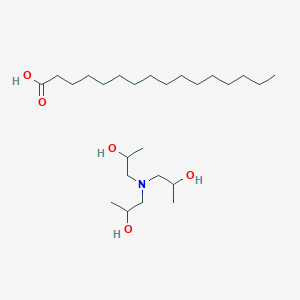
Tris(2-hydroxypropyl)ammonium palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-hydroxypropyl)ammonium palmitate is a chemical compound with the molecular formula C25H53NO5 and a molecular weight of 447.69202 . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(2-hydroxypropyl)ammonium palmitate can be synthesized through the reaction of tris(2-hydroxypropyl)amine with palmitic acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-hydroxypropyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tris(2-hydroxypropyl)ammonium palmitate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which tris(2-hydroxypropyl)ammonium palmitate exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death. In plant growth applications, the compound acts as a growth stimulant by enhancing nutrient uptake and stress resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-hydroxyethyl)ammonium palmitate
- Bis(2-hydroxyethyl)ammonium palmitate
- 2-Hydroxyethylammonium palmitate
Uniqueness
Tris(2-hydroxypropyl)ammonium palmitate is unique due to its specific molecular structure, which imparts distinct properties and applications compared to similar compounds. Its ability to function as a phase change material and its antimicrobial activity are notable features that set it apart from other related compounds .
Eigenschaften
CAS-Nummer |
84473-70-1 |
|---|---|
Molekularformel |
C25H53NO5 |
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-15H2,1H3,(H,17,18);7-9,11-13H,4-6H2,1-3H3 |
InChI-Schlüssel |
GXYBLEMGMSZXGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


